2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione
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Overview
Description
2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione is a synthetic compound characterized by the presence of a trimethoxyphenyl group and an isoindole-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and exhibits similar biological activity.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness: 2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione is unique due to its specific combination of the trimethoxyphenyl group and isoindole-1,3-dione core, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C18H16N2O5 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-23-14-8-11(9-15(24-2)16(14)25-3)10-19-20-17(21)12-6-4-5-7-13(12)18(20)22/h4-10H,1-3H3 |
InChI Key |
QXDDXRUPJCLRPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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